Product packaging for Esperamicin A1(Cat. No.:CAS No. 99674-26-7)

Esperamicin A1

Cat. No.: B1498154
CAS No.: 99674-26-7
M. Wt: 1325.5 g/mol
InChI Key: LJQQFQHBKUKHIS-IIZLOWFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esperamicin A1 is a high-potency enediyne antibiotic renowned for its exceptionally efficient DNA-cleaving capabilities, making it a valuable tool in oncology research and biochemical studies. This compound operates through a sophisticated mechanism where its enediyne core undergoes Bergman cycloaromatization to generate a highly reactive 1,4-dehydrobenzene diradical intermediate, which subsequently causes double-strand breaks in DNA by abstracting hydrogen atoms from the deoxyribose backbone. This compound demonstrates remarkable potency against various cancer cell lines, with research applications spanning fundamental studies of DNA damage and repair mechanisms, investigation of apoptosis in malignant cells, and exploration of targeted cancer therapies. The compound's extreme cytotoxicity is primarily mediated through its sequence-selective DNA cleavage properties, particularly targeting 5'-AGC-3' and 5'-TAT-3' sequences, which enables researchers to study specific genomic vulnerabilities. This compound is provided exclusively For Research Use Only and is strictly intended for laboratory research purposes; it is not approved for human or veterinary diagnostic or therapeutic applications. All necessary safety protocols must be followed when handling this biologically active compound. Research utilizing this compound continues to contribute valuable insights into DNA repair pathways, cancer biology, and the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H80N4O22S4 B1498154 Esperamicin A1 CAS No. 99674-26-7

Properties

IUPAC Name

[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQFQHBKUKHIS-IIZLOWFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3([C@@H](C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)O[C@H]6C[C@@H]([C@H](CO6)NC(C)C)OC)O)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H80N4O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028196
Record name Esperamicin A1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99674-26-7
Record name Esperamicin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99674-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esperamicin A1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esperamicin A1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESPERAMICIN A1
Source FDA Global Substance Registration System (GSRS)
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Mechanistic Investigations of Esperamicin A1 Action

Fundamental DNA Cleavage Mechanism

The core of Esperamicin (B1233071) A1's activity lies in its capacity to induce both single- and double-strand breaks in DNA. nih.govpnas.org This process is driven by a unique chemical transformation within the drug molecule, leading to the formation of a highly reactive species that attacks the deoxyribose sugar of the DNA backbone. nih.govsrce.hr

Induction of Single-Strand DNA Breaks

Esperamicin A1 is known to cause single-strand breaks in DNA. nih.govpnas.org This was one of the initial findings related to its mechanism of action. The cleavage preference for esperamicin at different nucleobases follows the order T > C > A > G. wikipedia.org The generation of single-strand breaks is a predominant outcome of the interaction between activated this compound and DNA. This prevalence of single-strand cuts may be attributed to the rigid structure of the enediyne ring of this compound when it is bound in the minor groove of DNA.

Induction of Double-Strand DNA Breaks

In addition to single-strand breaks, this compound is also capable of inducing double-strand DNA breaks, a more severe form of DNA damage. nih.govpnas.org These bistranded lesions can account for up to a quarter of the DNA damage mediated by the compound. The formation of double-strand breaks is a critical aspect of its potent antitumor activity. srce.hr However, the pendant aromatic chromophore of this compound, while aiding in cellular uptake, may somewhat impede the formation of double-strand breaks. nih.govpnas.org For facile formation of double-strand breaks, a degree of flexibility in the alignment of the enediyne ring is likely required to allow the reactive radical centers to achieve an optimal geometry for abstracting hydrogen atoms from opposite strands of the DNA duplex.

Role of Bergman Cycloaromatization in Diradical Formation

The DNA-cleaving ability of this compound is contingent upon the formation of a highly reactive benzene (B151609) diradical. nih.govsrce.hr This reactive intermediate is generated through a process known as Bergman cycloaromatization. srce.hrresearchgate.net In its inactive state, the enediyne core of this compound is stable. furman.edu Upon activation, a cascade of reactions leads to a significant change in the molecule's geometry, bringing the two triple bonds of the enediyne moiety closer together. nih.govsrce.hr This proximity facilitates the Bergman cycloaromatization, converting the enediyne into a p-benzyne diradical. nih.govresearchgate.net This diradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the DNA backbone, which leads to strand scission. nih.govsrce.hr

Mechanisms of Hydrogen Abstraction from DNA (e.g., H-5', H-1')

Once the reactive diradical is formed and positioned within the minor groove of DNA, it proceeds to abstract hydrogen atoms from the deoxyribose sugar units. srce.hr The primary target for hydrogen abstraction by this compound is the H-5' proton. oup.com Structural studies of the this compound-DNA complex have shown that the pro-radical centers of the enediyne are positioned in proximity to their potential hydrogen abstraction sites. nih.gov Specifically, the C-3 pro-radical atom is aligned opposite the abstractable H-5' proton of one strand, while the C-6 pro-radical atom is near the H-1' proton of the partner strand. nih.gov While H-5' abstraction is the predominant mechanism leading to single-strand breaks, abstraction of the H-1' proton on the opposing strand can contribute to the formation of double-strand lesions. In DNA-RNA hybrids, damage by this compound occurs exclusively through 5'-hydrogen abstraction. oup.comnih.gov

Activation Pathways Leading to DNA Damage

The potent DNA-cleaving activity of this compound is not inherent but requires specific activation. nih.gov The molecule contains a "trigger" component that, under appropriate conditions, initiates the cascade of reactions leading to the formation of the reactive diradical. srce.hrresearchgate.net

Thiol-Reducing Agent Mediated Activation

The activation of this compound is significantly enhanced by the presence of thiol-reducing agents, such as dithiothreitol. nih.govsrce.hr The activation process is initiated by a nucleophilic attack on the allylic trisulfide moiety of the drug. srce.hroup.com This attack, typically by a thiol, generates a thiolate anion. nih.gov The resulting thiolate then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone at the bridgehead of the bicyclic ring system. nih.govoup.com This sequence of events leads to the saturation of the bridgehead double bond, which in turn alters the geometry of the 10-membered ring containing the enediyne. nih.govsrce.hr This conformational change facilitates the Bergman cycloaromatization, ultimately producing the DNA-damaging phenyl diradical. nih.govsrce.hroup.com

Table 1: Summary of this compound DNA Cleavage Characteristics

Feature Description References
Primary DNA Damage Single- and double-strand breaks nih.gov, pnas.org
Cleavage Preference Pyrimidine (B1678525) over purine (B94841) sites (T > C > A > G) , wikipedia.org
Key Chemical Reaction Bergman Cycloaromatization srce.hr, researchgate.net, nih.gov
Reactive Intermediate p-Benzyne diradical researchgate.net, nih.gov
Hydrogen Abstraction Sites Predominantly H-5', also H-1' , oup.com

| Activation | Thiol-reducing agents | srce.hr, , nih.gov |

Table 2: Compound Names Mentioned

Compound Name
Bleomycin
Calicheamicin (B1180863)
Dithiothreitol
Dynemicin A
This compound
Esperamicin C
Esperamicin D

UV-Light Induced Activation

The DNA-cleaving activity of this compound can be initiated by ultraviolet (UV) radiation. nih.gov This photo-induced activation provides an alternative pathway to the more commonly studied thiol-dependent mechanism. Notably, the nucleotide cleavage specificity observed with UV light activation is identical to that seen with thiol activation. nih.gov This suggests that both activation methods ultimately lead to the formation of the same reactive species responsible for DNA damage. However, prolonged exposure to UV light for 30 minutes can lead to the inactivation of this compound's DNA-breaking capabilities. nih.gov

Heat-Mediated DNA Cleavage

This compound can also be thermally activated to induce DNA strand breaks. nih.gov Heating the compound to 50°C effectively triggers its DNA-cleaving properties. nih.gov A significant distinction of heat-mediated activation is that the resulting DNA cleavage is random, lacking the sequence preference observed with thiol or UV light activation. nih.govresearchgate.net This suggests a different mechanism of action or a less specific interaction with the DNA molecule under thermal conditions. Studies have shown that the enediyne core of this compound is crucial for this heat-induced cleavage, while the trisulfide trigger, essential for thiol activation, is not required. nih.gov

Molecular Interactions with DNA

The interaction of this compound with DNA is a highly specific process involving binding to the minor groove, partial intercalation, and the induction of conformational changes in the DNA structure. srce.hratdbio.com These interactions are critical for positioning the reactive enediyne "warhead" in close proximity to the DNA backbone, facilitating efficient cleavage.

This compound binds to the minor groove of B-form DNA. srce.hrpnas.org This interaction is primarily mediated by its oligosaccharide side chains, which fit snugly into the groove. srce.hr The binding is further stabilized by the intercalation of its methoxyacrylyl-anthranilate moiety. nih.gov This intercalating group inserts itself between the DNA base pairs, specifically at a (G2-G3)·(C6'-C7') step in the studied DNA duplex. rcsb.orgnih.gov This dual mode of binding, combining minor groove anchoring and intercalation, rigidly positions the enediyne core within the DNA helix. rcsb.orgnih.gov The trisaccharide portion of the molecule, particularly the A-B-C rings, plays a crucial role in this minor groove binding. The thiomethyl sugar B residue, for instance, is buried deep within the groove. rcsb.orgnih.gov

While not absolutely sequence-specific, this compound exhibits clear preferences for cleaving DNA at pyrimidine residues over purine residues. ebi.ac.uk The observed order of preference for cleavage is T > C > A > G. pnas.orgebi.ac.ukwikipedia.org It shows a particular affinity for oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'. pnas.orgebi.ac.uk In contrast to other DNA-cleaving agents like bleomycin, which favors 5'-GT-3' and 5'-GC-3' sites, this compound preferentially targets 5'-TG-3' and 5'-CG-3' sequences. pnas.orgebi.ac.uk Research suggests that this compound requires a purine/pyrimidine trimer in the host DNA for a favorable interaction. nih.gov

The three-dimensional solution structure of an this compound-DNA complex has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics calculations. rcsb.orgnih.gov These studies, performed on a complex of this compound with the DNA duplex d(C-G-G-A-T-C-C-G), provide a detailed molecular picture of the interaction. nih.gov The structure reveals that the methoxyacrylyl-anthranilate group intercalates from the minor groove side at the G2-G3 step. rcsb.orgnih.gov This, along with the minor groove-binding trisaccharide, anchors the enediyne core in a position where its pro-radical centers (C-3 and C-6) are optimally aligned to abstract hydrogen atoms from the sugar-phosphate backbone of the DNA. rcsb.orgnih.gov Specifically, the C-3 atom is positioned near the H-5' proton of one strand, while the C-6 atom is near the H-1' proton of the complementary strand, setting the stage for double-strand cleavage. nih.gov The structure also highlights the deep penetration of the thiomethyl sugar (ring B) into the minor groove and a potential hydrogen bond between its sulfur atom and a guanine (B1146940) amino proton. rcsb.orgnih.gov

Mechanistic Analyses in DNA-RNA Hybrids

The action of this compound has been investigated in DNA-RNA hybrid structures, revealing distinct mechanistic details compared to its activity on duplex DNA. These studies highlight the influence of nucleic acid conformation on the drug's cleavage behavior.

Research into the site-specific degradation of the DNA strand within a DNA-RNA hybrid by this compound has shown that the damage occurs almost exclusively through the abstraction of the 5'-hydrogen atom from the deoxyribose sugar. oup.comnih.govnih.gov This mechanism of action is specific to the DNA strand of the hybrid. The cleavage is observed to happen primarily at adenine (B156593) (A) and thymine (B56734) (T) nucleotide sites. oup.comnih.govnih.gov

The observed differences in cleavage patterns and site specificity between the DNA strand in a DNA-RNA hybrid and a standard DNA duplex are thought to arise from the conformational distinctions between these two nucleic acid structures. oup.comnih.govnih.gov The unique geometry of the DNA strand within the hybrid environment likely influences the positioning and reactivity of the this compound molecule, guiding its active radical centers toward the 5'-hydrogen of deoxyribose residues at A and T sites. oup.comnih.govnih.gov

A comparative study involving other DNA cleaving agents on DNA-RNA hybrids reinforces the idea that these molecules can be sensitive probes for sequence-dependent conformational elements in nucleic acids. oup.comnih.govnih.gov In the context of this compound, its specific action in hybrids underscores the critical role of the substrate's three-dimensional structure in dictating the precise chemical steps of DNA damage.

Table 1: Mechanistic Details of this compound Action on DNA Strand of DNA-RNA Hybrids

FeatureObservationCitation
Primary Mechanism Abstraction of 5'-hydrogen from deoxyribose. oup.comnih.govnih.gov
Primary Cleavage Sites Adenine (A) and Thymine (T) residues. oup.comnih.govnih.gov
Kinetic Profile 5'-hydrogen abstraction is a non-rate-determining step. oup.comnih.govnih.gov
Proposed Rationale for Specificity Conformational differences between the DNA strand in a hybrid versus a DNA duplex. oup.comnih.govnih.gov

Biological Activities and Therapeutic Potential

In Vitro Cytotoxicity and Antitumor Activity

The cytotoxic effects of Esperamicin (B1233071) A1 have been extensively studied in various cell systems, demonstrating its potent activity against both eukaryotic and prokaryotic cells. These studies have been crucial in elucidating its mechanism of action and structure-activity relationships.

Esperamicin A1 exhibits extremely potent cytotoxic activity against a range of human and murine eukaryotic cell lines. pnas.org Its efficacy is attributed to its ability to induce lethal DNA strand breaks. nih.govnih.gov Studies comparing this compound with its structural analogs, which lack certain sugar or chromophore moieties, have established a clear structure-activity relationship. The presence of the full saccharide and aromatic components is critical for maximum potency. For instance, in the human colon carcinoma cell line HCT-116, this compound is significantly more potent than its analogs, as detailed in the table below. pnas.org The pendant aromatic chromophore is believed to contribute to the cellular uptake of the drug. pnas.orgnih.gov

Table 1: Relative Cytotoxicity of Esperamicin Analogs in HCT-116 Cells Data sourced from Long et al. (1989) pnas.org

CompoundDescriptionPotency Relative to this compound
This compound Parent compound with full structure1 (Reference)
Esperamicin C Lacks the 2-deoxy-L-fucose and aromatic ring~1/200
Esperamicin D Lacks fucose-aromatic ring and thiomethyl hexopyranose~1/3000
Esperamicin E Consists of only the bicyclic core with minimal sugar~1/100,000
Esperamicin X An analog with a modified sugar~1/5000
Esperamicin Z An analog with a modified sugar~1/20,000

To confirm that DNA damage is the primary mechanism of cytotoxicity, this compound and its analogs were tested against a series of isogenic Escherichia coli strains, each with specific defects in DNA repair pathways. pnas.org The results showed that bacterial strains deficient in repairing DNA strand breaks were significantly more sensitive to the cytotoxic effects of the esperamicins. pnas.orgnih.gov This hypersensitivity of repair-deficient mutants provides strong evidence that the antitumor activity of this class of compounds stems from their ability to function as DNA-damaging agents. pnas.orgmit.edu The differential sensitivity underscores the role of cellular repair machinery in mitigating the effects of the drug. researchgate.net

Table 2: Relative Sensitivity of DNA Repair-Deficient E. coli Strains to Esperamicins Based on findings from Long et al. (1989) pnas.org

E. coli StrainRelevant Genotype/DeficiencyObservation
Wild Type Proficient in all DNA repair pathwaysServes as a baseline for sensitivity.
recA mutant Deficient in homologous recombination repairShowed increased sensitivity to esperamicins, confirming DNA damage as the cytotoxic lesion.
polA mutant Deficient in DNA polymerase I (involved in excision repair)Demonstrated hypersensitivity to the drugs.
uvrA mutant Deficient in nucleotide excision repairExhibited increased sensitivity compared to the wild type.

Efficacy Against Various Eukaryotic Cell Lines

Preclinical Efficacy Studies

Following the demonstration of potent in vitro activity, the therapeutic potential of this compound was evaluated in preclinical animal models.

This compound has demonstrated forceful and broad-spectrum antitumor activity in various murine tumor models. pnas.orgsrce.hr These studies in mice were critical in establishing the in vivo efficacy of the compound and its potential as a therapeutic agent. The activity observed in these preclinical models provided the basis for further development. srce.hr

In vivo studies have been conducted using several established cancer models to assess the antitumor effects of enediyne compounds like this compound. These models typically involve transplanting cancer cells into immunodeficient or syngeneic mice. Examples of such models where synthetic enediynes, which share a mechanism with esperamicin, have shown activity include L-1210 mouse leukemia, A549 human lung carcinoma, PC3 human prostate carcinoma, M21 human melanoma, and EMT-6 mouse mammary adenocarcinoma. tandfonline.com The positive results in these systems, showing significant tumor regression or antiproliferative effects, highlighted the potential of this class of molecules for cancer therapy. tandfonline.com

Antitumor Activity in Murine Systems

Clinical Development Status of this compound

This compound was identified as a highly potent antitumor agent, leading to its advancement into clinical trials. The compound, developed by Bristol-Myers Squibb, successfully passed Phase I studies and entered Phase II clinical trials. srce.hr However, despite its potent activity, no recent clinical development has been reported for this compound. springer.com The progression of many first-generation enediynes, including esperamicin, was often halted due to a narrow therapeutic window and significant side effects, such as severe bone marrow suppression, which limited their clinical utility. ebrary.net

Development as an Antibody-Drug Conjugate (ADC) Payload

The high cytotoxicity of enediyne compounds like esperamicin made them attractive candidates for development as payloads in antibody-drug conjugates (ADCs). unimib.itnih.gov The core principle of ADCs is to leverage the targeting specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells, thereby minimizing damage to healthy tissues. unimib.itdovepress.com

The development of enediynes as ADC payloads is driven by their exceptional potency, which is often thousands of times greater than traditional chemotherapy agents. nih.gov However, this same potency leads to significant toxicity if not properly targeted. indiana.edu Conjugation to a monoclonal antibody addresses this challenge by ensuring that the cytotoxic payload is selectively delivered to cancer cells that express a specific target antigen on their surface. unimib.itdovepress.com

The mechanism of action for an ADC involves the antibody binding to the target antigen on the tumor cell, followed by internalization of the ADC-antigen complex. dovepress.com Once inside the cell, the cytotoxic payload is released from the antibody, often within the lysosome, and can then exert its cell-killing effect. dovepress.com For enediynes like esperamicin, this involves the payload translocating to the nucleus, binding to the minor groove of DNA, and causing double-strand breaks, which ultimately leads to apoptosis. creative-biolabs.comresearchgate.net

The linker connecting the antibody to the payload is a critical component of ADC design. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the cytotoxic drug that could harm healthy tissues. unimib.itdovepress.com However, upon internalization into the target cell, the linker must be efficiently cleaved to release the active drug. dovepress.com

The design of immunoconjugates using enediyne payloads like esperamicin and the closely related calicheamicins has involved several key considerations. The goal is to create a stable and effective ADC that maximizes antitumor activity while minimizing systemic toxicity. indiana.edursc.org

One crucial aspect is the choice of the target antigen, which should be highly expressed on tumor cells and have limited or no expression on healthy tissues. dovepress.com For instance, calicheamicin (B1180863) has been successfully conjugated to antibodies targeting CD33 for acute myeloid leukemia (AML) and CD22 for B-cell malignancies. unimib.itcreative-biolabs.com

The conjugation chemistry itself is also a major focus of immunoconjugate design. Strategies have been developed to create homogeneous ADCs with a specific drug-to-antibody ratio (DAR), as this can impact both efficacy and safety. rsc.org For the 9-membered enediynes, which exist as chromoproteins, a "direct" conjugation approach has been utilized, where antibodies are linked to the chromoproteins using heterobifunctional linkers. nih.gov The interaction between the payload and the DNA is a key design element. The side chains of this compound, specifically the fucosyl anthranilate group, facilitate its binding within the minor groove of the DNA. indiana.edu This precise positioning allows the reactive enediyne core, upon activation, to generate diradicals that abstract hydrogen atoms from the DNA backbone, causing strand scission. indiana.eduresearchgate.net

Biosynthetic Pathways and Engineering

Origin and Producing Microorganisms

Esperamicin (B1233071) A1 is a secondary metabolite, meaning it is not essential for the normal growth and reproduction of the organism that produces it. Instead, it is thought to play a role in competition or defense. The primary producers of this compound are specific strains of actinomycetes, a group of bacteria known for their ability to synthesize a wide array of bioactive compounds.

The bacterium Actinomadura verrucosospora is a well-established producer of Esperamicin A1. dcchemicals.comchemicalbook.comexcenen.com Studies on this microorganism have been instrumental in understanding the biosynthesis of this enediyne antibiotic. Early research involving the addition of cerulenin (B1668410), an inhibitor of fatty acid and polyketide synthesis, to cultures of A. verrucosospora demonstrated a significant inhibition of this compound production. nih.govoup.com This finding provided the initial evidence that the biosynthesis of this compound involves a polyketide pathway. nih.govoup.com Further investigations using carbon-13 labeled acetates confirmed that the C-15 bicyclic enediyne core of this compound is constructed from the head-to-tail condensation of seven acetate (B1210297) units. researchgate.net

While Actinomadura verrucosospora is a primary source, this compound has also been associated with Actinosynnema pretiosum. ontosight.ai This actinomycete is known for producing other potent antitumor agents, such as the maytansinoids. washington.edu The discovery of this compound production in different genera of actinomycetes highlights the potential for horizontal gene transfer of biosynthetic gene clusters among these soil-dwelling bacteria.

Production by Actinomadura verrucosospora

Elucidation of Biosynthetic Enzymes and Gene Clusters

The synthesis of the complex this compound molecule is orchestrated by a dedicated set of enzymes encoded by a cluster of genes. Identifying and characterizing these enzymes and their corresponding gene clusters have been key to understanding the biosynthetic process at a molecular level.

The core of this compound, the enediyne "warhead," is biosynthesized via a polyketide pathway. nih.govwikipedia.org Isotope-labeling experiments using precursors like acetate unequivocally established its polyketide origin. nih.gov These studies, however, did not initially distinguish between a dedicated polyketide synthase (PKS) or the degradation of a fatty acid. nih.gov Subsequent genetic and biochemical studies provided definitive proof for the involvement of a dedicated PKS in constructing the enediyne core. nih.gov The process begins with the assembly of a linear polyketide chain from simple acyl-CoA precursors. nih.gov

A crucial breakthrough in understanding enediyne biosynthesis was the identification of a unique, highly conserved iterative type I polyketide synthase, designated as PKSE. nih.govpnas.org This enzyme is responsible for the iterative condensation of malonyl-CoA units to form the polyketide precursor of the enediyne core. nih.gov The PKSE is a large, multifunctional protein with a distinct domain architecture. nih.govnih.gov

Alongside the PKSE, a dedicated thioesterase (TE) plays a critical role. pnas.orgresearchgate.net The TE is responsible for releasing the fully formed polyketide chain from the acyl carrier protein (ACP) domain of the PKSE. researchgate.net The co-expression of the PKSE and TE has been shown to produce a linear polyene intermediate, which is the first discrete product on the path to the enediyne core. pnas.orgpnas.org

The advent of genome sequencing and bioinformatics has revolutionized the discovery of natural product biosynthetic pathways. nih.govjmicrobiol.or.kr Genome mining, which involves searching microbial genomes for biosynthetic gene clusters (BGCs), has become a powerful tool. nih.govjmicrobiol.or.kr For enediynes like this compound, the highly conserved nature of the PKSE gene has served as a valuable probe for identifying new enediyne BGCs in various microorganisms. nih.govoup.com

The sequencing of the calicheamicin (B1180863) gene cluster, a related 10-membered enediyne, revealed a highly conserved PKS, suggesting a common biosynthetic origin for these compounds. researchgate.net The identification of a conserved five-gene cassette, including the PKSE and TE genes, is characteristic of enediyne BGCs. nih.gov These genome mining efforts have not only confirmed the widespread presence of enediyne biosynthetic potential in bacteria but also provide the foundation for future metabolic engineering to create novel enediyne analogs. nih.gov

Identification of Iterative Polyketide Synthase (PKSE) and Thioesterase

Optimization of Microbial Production

The fermentative production of this compound by the actinomycete Actinomadura verrucosospora is subject to various limitations, including potential product instability and feedback inhibition. oup.comoup.com Consequently, research has focused on strategies to enhance the yield and stability of this potent antitumor antibiotic. These strategies include the use of metabolic modulators to probe the biosynthetic pathway and the application of in situ product removal techniques to improve fermentation titers.

Inhibition of Biosynthesis by Metabolic Modulators (e.g., Cerulenin)

The biosynthesis of the this compound core structure is understood to proceed via the polyketide pathway. oup.comnih.gov To confirm this, the metabolic modulator cerulenin, a known inhibitor of fatty acid and polyketide biosynthesis, has been utilized. nih.govmedchemexpress.com Cerulenin functions by covalently binding to the catalytic site of fatty acid synthase (FAS), thereby disrupting the condensation reaction essential for chain elongation. medchemexpress.com

In studies with Actinomadura verrucosospora, the addition of cerulenin to the culture medium before the start of antibiotic synthesis demonstrated a clear inhibitory effect on the production of this compound. oup.comnih.gov This finding supports the involvement of a polyketide synthase in its biosynthetic pathway. When cerulenin was introduced to cultures already in the active production phase, a net decrease in the concentration of this compound was observed. oup.comnih.gov This suggests that this compound is unstable and undergoes degradation during the fermentation process. oup.comnih.gov

The inhibitory effect of cerulenin is concentration-dependent. Experiments have shown that increasing concentrations of cerulenin lead to a progressive decrease in this compound production.

Table 1: Effect of Cerulenin on this compound Production

Cerulenin Concentration (mM) This compound Titer (µg/mL) Inhibition (%)
0 (Control) 4.0 0
0.25 2.1 47.5
0.50 1.1 72.5
1.00 0.2 95.0

Data derived from studies on Actinomadura verrucosospora fermentation. oup.com

These findings highlight cerulenin as a valuable tool for studying the biosynthesis of this compound and underscore the polyketide origin of its enediyne core.

Strategies for Enhancing this compound Fermentation Yield

Given the instability and potential feedback inhibition associated with this compound, strategies for in situ product removal have been investigated to improve fermentation yields. mdpi.comnih.gov One effective method is the addition of neutral adsorbent resins to the culture medium. oup.comnih.gov

The use of macroporous resins, such as Diaion HP-20, has been shown to significantly enhance the production of this compound. oup.comnih.gov These resins function by adsorbing the antibiotic as it is produced, thereby removing it from the aqueous phase. mdpi.comresearchgate.net This sequestration is believed to alleviate product feedback inhibition and protect the compound from degradation in the fermentation broth. mdpi.comnih.gov

In a study investigating the effect of Diaion HP-20, its addition at a concentration of 1% to the Actinomadura verrucosospora fermentation resulted in a 53% increase in the final titer of this compound compared to a control fermentation without the resin. oup.comnih.gov

Table 2: Enhancement of this compound Production by Adsorbent Resin

Fermentation Condition Maximum this compound Titer (µg/mL) Yield Enhancement (%)
Control (No Resin) 4.8 -
1% Diaion HP-20 Resin 7.35 53

Data from a comparative fermentation study. oup.comnih.gov

This strategy of using adsorbent resins is a common approach to improve the production of various microbial secondary metabolites that are either toxic to the producing organism or unstable in the fermentation environment. nih.govmdpi.com The successful application of this technique highlights a practical method for overcoming production bottlenecks in the fermentation of this compound.

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Esperamicin (B1233071) A1 and its Core Structures

The total synthesis of esperamicin A1 and its complex bicyclo[7.3.1]tridecenediyne core has been a formidable challenge, attracting the efforts of several prominent research groups. These synthetic campaigns are not merely academic exercises but are crucial for confirming the structure of the natural product, providing access to material for biological studies, and enabling the synthesis of designed analogs.

Key strategic approaches have focused on the construction of the highly strained 10-membered enediyne ring and the stereocontrolled assembly of the appended saccharide and chromophore units. Early work by Magnus and coworkers focused on the synthesis and oxidative functionalization of the 13-ketobicyclo[7.3.1]tridecenediyne core structure, which was essential for installing the allylic trisulfide trigger. acs.org

The research groups of Nicolaou and Danishefsky have reported total syntheses of related enediyne antibiotics like calicheamicin (B1180863) γ1I, which shares a similar bicyclic core, providing valuable insights and methodologies applicable to this compound. rice.eduacs.orgacs.org These syntheses often involve intricate multi-step sequences. For instance, Nicolaou's group detailed the synthesis of the carbohydrate fragments of this compound, highlighting the challenges in stereoselectively forming the glycosidic linkages. rice.eduresearchgate.net Similarly, the Danishefsky group reported on the synthesis of the core trisaccharide, corroborating its proposed structure. acs.orgnih.gov

A convergent approach has been a common strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. nih.govacs.org For example, the synthesis might involve the preparation of the aglycone (the enediyne core), the trisaccharide moiety, and the deoxyfucose-anthranilate portion, followed by their strategic coupling. acs.org The synthesis of the bicyclic core itself has been a significant undertaking, with various strategies being explored to construct this strained ring system. acs.orgcapes.gov.br

Design and Synthesis of Enediyne Warhead Mimics

The inherent reactivity and complexity of the natural enediyne core of this compound have prompted the design and synthesis of simplified mimics. These mimics aim to retain the DNA-damaging capabilities of the enediyne "warhead" while offering greater stability, synthetic accessibility, and the potential for tunable reactivity. researchgate.netpnas.org

The fundamental principle behind these mimics is the generation of a reactive diradical species, similar to the p-benzyne formed upon Bergman cyclization of the natural enediyne. researchgate.net Nicolaou and coworkers have designed and studied simple monocyclic conjugated enediynes to understand the factors governing the Bergman cyclization. rice.edu The distance between the two acetylenic carbons in the enediyne ring is a critical factor; distances below 3.20 Å often lead to spontaneous cyclization, while those above 3.31 Å are generally stable at ambient temperatures. nih.gov

Researchers have explored various scaffolds to hold the enediyne unit in a conformation pre-disposed to cyclization upon activation. These include different ring sizes and the incorporation of heteroatoms. pnas.org For example, aza-enediynes, where a nitrogen atom is incorporated into the cyclic system, have been synthesized and their cyclization kinetics studied. researchgate.net The goal is to create systems that are stable under normal conditions but can be "triggered" to undergo cyclization under specific physiological conditions, such as the reductive environment within a tumor cell. google.com

Development of Synthetic Analogs and Derivatives

Building upon the knowledge gained from total synthesis and mimic design, chemists have developed a range of synthetic analogs and derivatives of this compound. vulcanchem.compnas.org These efforts are aimed at improving the therapeutic index of the natural product by enhancing its tumor-selectivity and reducing its systemic toxicity.

One approach involves modifying the peripheral functionalities of the this compound molecule, such as the saccharide units or the trisulfide trigger. vulcanchem.com For example, esperamicin P, a natural analog, features a methyl tetrasulfide instead of a trisulfide. nih.gov Synthetic efforts have also focused on creating analogs with altered sugar moieties or simplified aglycones. thieme-connect.comcapes.gov.br

Another strategy involves creating hybrid molecules that couple the enediyne warhead to a DNA-binding agent, such as an intercalator or a minor groove binder. srce.hr This approach aims to increase the concentration of the DNA-damaging agent in the vicinity of the DNA, thereby enhancing its efficiency. For instance, simple cyclic enediynes have been tethered to anthraquinone (B42736) or netropsin (B1678217) analogs, resulting in significantly increased DNA cleavage activity. srce.hr

The development of photoactivatable mimics represents another innovative direction. These compounds are designed to be inert until irradiated with light of a specific wavelength, which then triggers the formation of the reactive radical species. researchgate.netacs.org This strategy offers the potential for spatiotemporal control of drug activation, allowing for targeted therapy at the tumor site while minimizing damage to healthy tissues.

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the different structural components of this compound and its analogs contribute to their biological activity. vulcanchem.comnih.gov These studies involve systematically modifying the molecule and evaluating the impact of these changes on cytotoxicity, DNA cleavage, cellular uptake, and DNA targeting. pnas.orgresearchgate.net

SAR studies have revealed that the cytotoxicity of esperamicin analogs is highly dependent on their chemical structure. nih.govresearchgate.net The enediyne core is absolutely essential for activity; analogs where this moiety is modified or absent are inactive. vulcanchem.com

The nature of the trigger group also plays a critical role. The allylic trisulfide in this compound is an efficient trigger, and modifications to this group can significantly alter the compound's potency. researchgate.net For example, the relative potency of esperamicin analogs often correlates with the efficiency of the intramolecular Michael addition that initiates the Bergman cyclization. researchgate.netnih.gov

The table below summarizes the cytotoxicity of selected esperamicin analogs against P388 leukemia and B16 melanoma cell lines, illustrating the impact of structural variations.

CompoundIC₅₀ (P388 Leukemia, nM)IC₅₀ (B16 Melanoma, nM)
This compound0.120.25
Calicheamicin γ1I0.080.15
Dynemicin O2.55.0
Synthetic Analog 100.350.70
Data compiled from various sources.

The pendant aromatic chromophore, specifically the 2-deoxy-L-fucose-anthranilate moiety, has a dual role in the biological activity of this compound. nih.govresearchgate.net Studies suggest that this group contributes to the cellular uptake of the drug. nih.govnih.gov Hydrodynamic and spectroscopic studies have shown that this moiety facilitates intercalative binding into the DNA helix. researchgate.netnih.gov

However, this intercalating group may also sterically hinder the optimal positioning of the resulting phenylene diradical for producing double-strand DNA breaks. vulcanchem.comnih.govresearchgate.net This is supported by the observation that some analogs lacking this chromophore, such as esperamicin C, exhibit potent DNA breakage activity. researchgate.net Therefore, the presence of the aromatic chromophore appears to be a trade-off between enhanced cellular accumulation and potentially reduced efficiency in causing double-strand breaks. vulcanchem.com

The saccharide moieties of this compound are crucial for its interaction with DNA. pnas.orgoup.com The trisaccharide unit (rings A, B, and C) is responsible for binding the molecule in the minor groove of the DNA helix. nih.gov This binding is highly specific and orients the enediyne core in close proximity to the sugar-phosphate backbone, positioning the pro-radical carbons for hydrogen abstraction from the DNA. srce.hr

Molecular dynamics studies of the this compound-DNA complex have shown that the A-B-C trisaccharide anchors the drug in the minor groove. The thiomethyl sugar (ring B) is buried deep within the groove, and there are specific hydrogen bonding interactions between the sugar residues and the DNA bases. nih.gov The precise nature of these interactions contributes to the sequence-specific binding of the drug. nih.gov

The importance of the sugar components is further highlighted by the fact that analogs with modified or absent saccharide units often show reduced DNA binding affinity and, consequently, lower biological activity. vulcanchem.com The oligosaccharide portion essentially acts as the delivery system, guiding the reactive enediyne warhead to its target on the DNA. pnas.org

Resistance Mechanisms and Mitigation Strategies

Cellular Resistance to Esperamicin (B1233071) A1

Cellular adaptation to the DNA-damaging effects of esperamicin A1 can lead to the survival and proliferation of resistant cancer cells. This resistance is often multifactorial, involving both the repair of drug-induced damage and the reduction of intracellular drug concentration.

The primary mechanism of action for this compound is the generation of diradicals that cause single and double-strand DNA breaks. nih.govnih.gov Consequently, cancer cells can develop resistance by upregulating their intrinsic DNA repair machinery.

Activation of DNA Damage Response Pathways: The cell cycle checkpoints and DNA repair are primarily orchestrated by members of the phosphatidylinositol 3-kinase-like protein kinase (PIKK) family, such as ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). oup.com Enediynes, including esperamicin, are known to robustly activate ATM-mediated DNA repair pathways in response to the double-strand breaks they create. oup.com Cells that are deficient in the ATM pathway have shown hypersensitivity to enediyne treatment, highlighting the crucial role of this repair mechanism in conferring resistance. oup.comresearchgate.net In vitro studies have confirmed that an enhanced ability of cells to repair DNA damage contributes to resistance against enediyne-based agents. oup.com

Synergistic Effects with Repair Inhibitors: The importance of DNA repair in resistance is further underscored by studies showing that inhibiting these pathways can restore sensitivity to enediyne compounds. For instance, combining enediyne treatment with an mTORC1 inhibitor, which can affect downstream anti-apoptotic factors involved in the DNA damage response, leads to a synergistic enhancement in cytotoxicity. oup.com

A predominant mechanism of resistance against a wide array of chemotherapeutic agents, including enediynes, is the increased expression of transmembrane efflux pumps. google.comnih.gov These pumps actively transport drugs out of the cell, reducing the intracellular concentration to sub-lethal levels.

Upregulation of P-glycoprotein (MDR1/ABCB1): The most well-characterized of these pumps is P-glycoprotein, encoded by the MDR1 (or ABCB1) gene. google.com Overexpression of MDR1 has been identified as a primary resistance mechanism in both preclinical models and clinical settings for enediyne-based antibody-drug conjugates (ADCs). oup.com For example, in studies with the calicheamicin-based ADC, gemtuzumab ozogamicin, cancer cell lines chronically exposed to the drug developed resistance through the overexpression of MDR1. oup.com The cytotoxicity of the ADC was found to be inversely correlated with the expression levels of MDR1. oup.com

Functional Impact of Efflux Pumps: The primary function of these pumps is to expel xenobiotics, and they are effective against large hydrophobic molecules, a category that includes many chemotherapy agents. nih.gov The activity of these pumps prevents the drug from reaching its nuclear target, DNA. The clinical relevance of this mechanism is supported by findings that inhibiting MDR1 can increase the cytotoxicity of enediyne ADCs in both resistant cell lines and patient samples. oup.com

Resistance MechanismKey Protein/PathwayEffect on this compound EfficacySupporting Evidence
Enhanced DNA RepairATM PathwayRepairs drug-induced double-strand breaks, reducing cytotoxicity.ATM-deficient cells are hypersensitive to enediynes. oup.comresearchgate.net
Efflux Pump UpregulationP-glycoprotein (MDR1/ABCB1)Actively transports the drug out of the cell, lowering intracellular concentration.Resistance to enediyne-ADCs is correlated with high MDR1 expression. oup.com

Role of DNA Repair Mechanisms

Overcoming Resistance in Therapeutic Contexts

Addressing the challenges of resistance is crucial for the successful clinical application of this compound. Strategies to circumvent these resistance mechanisms focus on combination therapies and advanced drug delivery systems.

Combining this compound with other therapeutic agents can create synergistic effects, either by inhibiting resistance pathways or by inducing cell death through an independent mechanism. nih.gov

Inhibition of Efflux Pumps: Co-administration of MDR1 inhibitors, such as tariquidar (B1662512), has been shown to re-sensitize resistant cells to drugs that are substrates for this pump. nih.gov By blocking the efflux mechanism, these inhibitors restore the intracellular concentration of the chemotherapeutic agent, allowing it to reach its target. Lapatinib, an inhibitor of the ErbB receptor, also directly inhibits the drug efflux activity of MDR1 and has shown synergistic effects when combined with PROTACs that are MDR1 substrates. nih.gov

Inhibition of DNA Repair: Given the role of DNA repair in resistance, combining this compound with inhibitors of key repair proteins like those in the ATM pathway could enhance its efficacy. oup.comnih.gov Another approach involves using hyperthermia in conjunction with enediyne treatment. Heat can inhibit the repair of DNA double-strand breaks, potentially sensitizing cancer cells to the damaging effects of agents like this compound. tandfonline.com

Combination with Other Cytotoxic Agents: Using this compound as part of a broader chemotherapeutic regimen can target cancer cells through multiple pathways, reducing the likelihood of resistance emerging from a single mechanism. google.comgoogle.com

Advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), offer a promising strategy to overcome resistance by ensuring the drug is delivered directly to the target cancer cells in high concentrations. mdpi.commdpi.comoaepublish.com

Antibody-Drug Conjugates (ADCs): Esperamicin and other enediynes are highly potent toxins, making them ideal payloads for ADCs. dovepress.comresearchgate.net By linking this compound to a monoclonal antibody that targets a specific antigen on the surface of tumor cells, the drug can be delivered with high precision. sci-hub.se This targeted delivery increases the concentration of the drug at the tumor site, potentially overwhelming efflux pump capacity and minimizing exposure to healthy tissues. google.com

Bypassing Efflux Pumps: The ADC is internalized by the cancer cell through receptor-mediated endocytosis. mdpi.com Once inside, the linker connecting the antibody and the drug is cleaved, releasing the active this compound payload within the cell, often in the lysosome. mdpi.comoaepublish.com This intracellular release mechanism can effectively bypass the surface membrane efflux pumps like MDR1, which primarily act on drugs in the cytosol or plasma membrane. oup.com

Overcoming Target-Related Resistance: Innovations in ADC design, such as bispecific antibodies that can target two different antigens simultaneously, may help overcome resistance that arises from the downregulation of a single target antigen. researchgate.net

Mitigation StrategyApproachMechanism of ActionExample
Combination TherapyEfflux Pump InhibitionBlocks the removal of the drug from the cell, increasing intracellular concentration.Co-administration with MDR1 inhibitors like tariquidar or lapatinib. nih.gov
Combination TherapyDNA Repair InhibitionPrevents the cell from repairing esperamicin-induced DNA damage, leading to apoptosis.Combination with ATM inhibitors or use of hyperthermia. oup.comtandfonline.com
Targeted DeliveryAntibody-Drug Conjugates (ADCs)Delivers esperamicin directly to cancer cells, increasing local concentration and bypassing membrane efflux pumps.Conjugating esperamicin to a tumor-specific monoclonal antibody. dovepress.comresearchgate.net

Advanced Research Methodologies and Future Directions

Spectroscopic and Computational Approaches in Mechanistic Studies

Advanced analytical and computational techniques are indispensable for elucidating the complex mechanisms of action of natural products like esperamicin (B1233071) A1. These methods provide detailed insights into molecular structures, dynamic interactions, and the kinetics of chemical reactions, which are crucial for understanding how these potent molecules function at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, offering a dynamic perspective that complements static crystal structures. For esperamicin A1, NMR has been instrumental in characterizing its complex with DNA.

Researchers have reported the solution structure of the this compound-d(C-G-G-A-T-C-C-G) duplex complex, which was determined through a combined analysis of NMR data and molecular dynamics calculations. nih.govrcsb.org This work provides a molecular basis for the sequence-specific binding and cleavage activity of this compound. The studies revealed that this compound binds in the minor groove of the DNA. nih.gov A key feature of this interaction is the intercalation of its methoxyacrylyl-anthranilate group into the DNA helix at the (G2-G3)·(C6'-C7') step. nih.gov

Table 1: Key NMR-Derived Structural Features of the this compound-DNA Complex

Feature Description Reference
Binding Location Minor groove of the DNA duplex. nih.gov
Intercalating Moiety The methoxyacrylyl-anthranilate group intercalates between base pairs. nih.gov
Anchor The A-B-C trisaccharide unit resides in the minor groove, securing the molecule. nih.gov
Proximity to Target Pro-radical centers are positioned near abstractable H-5' and H-1' protons on opposing strands. nih.gov

| DNA Perturbation | Localized unwinding and widening of the minor groove at the binding site. | nih.gov |

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to model the motion and interactions of atoms and molecules over time. This approach has been vital for understanding the dynamic nature of the this compound-DNA complex.

A model of the DNA-esperamicin A1 complex was developed based on solvated molecular dynamics simulations, providing insights into the stability and conformational dynamics of the interaction. acs.org These simulations, often used in conjunction with NMR data, help refine structural models and explain the energetic factors that govern binding. nih.gov For instance, MD simulations can illuminate the role of water molecules and counterions in mediating and stabilizing the drug-DNA complex.

The simulations support a model where the complementarity between the shape of the drug and the floor of the minor groove, favorable stacking interactions between the intercalating anthranilate ring and adjacent purine (B94841) bases, and specific intermolecular hydrogen bonds all contribute to the sequence-specific binding. nih.gov The development of specialized nucleic acid force fields has improved the accuracy of these simulations, enabling them to reproduce experimentally observed DNA conformations and transitions, further validating their application in studying complex drug-DNA interactions like that of this compound. tandfonline.com

Kinetic isotope effect (KIE) studies are a fundamental tool for probing reaction mechanisms, particularly for determining whether the cleavage of a specific bond is part of the rate-determining step of a reaction. sciengine.com This is achieved by replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

In the context of this compound, KIE studies have been used to investigate the mechanism of DNA cleavage. Research on the degradation of the DNA strand within DNA-RNA hybrids by this compound revealed that the damage occurs exclusively through the abstraction of a 5'-hydrogen atom, primarily at adenine (B156593) (A) and thymine (B56734) (T) sites. nih.govnih.govoup.com Crucially, these studies found no kinetic isotope effects. nih.govnih.gov

Molecular Dynamics Simulations for Drug-DNA Interactions

Genomic and Bioinformatic Tools in Natural Product Discovery

The advent of rapid genome sequencing and sophisticated bioinformatic tools has revolutionized the discovery of natural products. These approaches allow scientists to mine microbial genomes for the genetic blueprints of molecules like this compound, uncovering novel compounds and biosynthetic pathways that were previously hidden.

Genome mining is a strategy that uses genomic sequence data to identify biosynthetic gene clusters (BGCs), which are groups of genes that collectively encode the enzymatic machinery for producing a specific natural product. rsc.org For enediynes, this approach has proven exceptionally fruitful.

Researchers have identified a conserved set of genes encoding enediyne polyketide synthases (PKSs), the core enzymes responsible for building the characteristic enediyne "warhead". rsc.org By using these conserved gene sequences as probes, scientists can survey large collections of microbial genomes to identify potential enediyne producers. rsc.org For example, a survey of 3,400 actinomycete strains identified 81 potential producers, which were found to harbor at least 28 distinct enediyne BGCs. asm.org This demonstrates that the biosynthetic potential to create enediynes is far more widespread in bacteria than the small number of structurally characterized compounds would suggest. asm.orgnih.gov This genomic-based approach allows for the prioritization of strains for fermentation and isolation studies, streamlining the discovery of novel enediyne natural products. asm.org

To manage and analyze the vast amount of data generated from genome mining, researchers employ powerful bioinformatic tools like Genome Neighborhood Networks (GNNs). A GNN is a computational method that visualizes and analyzes the relationships between all proteins within a family of related BGCs. nih.govnih.gov

For the enediyne family, constructing a GNN has provided a high-throughput method to analyze and compare dozens of BGCs simultaneously. nih.govnih.govufl.edu This network analysis facilitates the rapid annotation of genes within newly discovered clusters by comparing them to genes with known functions in well-characterized pathways. nih.gov Furthermore, the GNN has revealed genetic trends that correlate with molecular structure. For instance, specific subfamilies of proteins within the network can be used to predict whether a BGC will produce a 9- or 10-membered enediyne ring system. nih.gov This predictive power allows researchers to prioritize the investigation of gene clusters that are most likely to yield compounds with novel structural features, accelerating the discovery of new members of the enediyne class. asm.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Neocarzinostatin
Bleomycin
Calicheamicin (B1180863) γ1
Nocardiolactone
Tiancimycins (TNMs)

Genome Mining for Novel Enediynes

Challenges and Opportunities in this compound Drug Development

The development of this compound as a therapeutic agent is a journey marked by significant hurdles and promising prospects. Its unparalleled potency as a DNA-damaging agent makes it a compelling candidate for anticancer therapy, yet this very property gives rise to its primary challenges. wikipedia.orgnih.gov Concurrently, advancements in biotechnology and pharmaceutical sciences are paving the way for innovative strategies to harness its power safely and effectively.

Challenges in this compound Drug Development

The clinical translation of this compound is hindered by several inherent characteristics of the molecule and its biological interactions. These challenges range from its molecular complexity to its behavior in the tumor microenvironment.

Extreme and Non-selective Cytotoxicity : this compound is one of the most potent cytotoxic compounds ever discovered. wikipedia.org Its mechanism, which involves causing double-strand DNA breaks, is not selective for cancer cells and can damage healthy, proliferating cells, leading to extreme toxicity. indiana.eduresearchgate.net This indiscriminate activity has, to date, prevented its use as a standalone chemotherapeutic agent. ebrary.net

Complex Molecular Structure : The intricate architecture of this compound, featuring a bicyclo[7.3.1] core, an enediyne "warhead," and a unique trisulfide trigger, presents a formidable challenge for synthetic chemists. srce.hrucl.ac.uk The difficulty in total synthesis and the creation of structural analogs complicates efforts to improve its properties through medicinal chemistry. researchgate.netnih.gov This complexity is a significant barrier to producing the quantities needed for extensive preclinical and clinical development. researchgate.net

Chemical Instability and Production Yields : The compound is known to be unstable, with degradation observed during its production via fermentation. oup.com The low yields often obtained from the producing microorganism, Actinomadura verrucosospora, further limit its availability for research and development. researchgate.netoup.comdntb.gov.ua

Hypoxic Cell Resistance : A major obstacle for its use against solid tumors is the reduced cytotoxicity of this compound under hypoxic conditions. nih.govnih.gov Since many tumor microenvironments are characterized by low oxygen levels, cancer cells in these regions may be resistant to the drug's effects. nih.gov The sensitivity of cells to this compound can decrease as much as 15-fold in hypoxic environments compared to aerobic conditions. nih.govnih.gov

The table below summarizes the key challenges associated with the development of this compound.

Table 1: Challenges in this compound Drug Development

Challenge Description Key Research Findings
High Cytotoxicity The compound exhibits extremely potent but non-selective toxicity towards both cancerous and healthy cells. Esperamicins are among the most potent antitumor agents known, acting as DNA splicing compounds. wikipedia.org Their cytotoxicity stems from the ability to create single- and double-strand DNA breaks. nih.gov
Structural Complexity The intricate molecular structure makes chemical synthesis and modification difficult and costly. The complex structure, elucidated in 1987, makes it a formidable target for synthetic chemists, limiting its general use. srce.hrucl.ac.ukresearchgate.net
Production & Instability Low fermentation yields and inherent molecular instability hinder large-scale production and formulation. This compound is unstable, and degradation occurs during the active production phase in fermentation cultures. oup.com Low yields from microbial sources limit its supply. researchgate.net

| Hypoxic Resistance | The drug is significantly less effective against cancer cells in the low-oxygen (hypoxic) environments common in solid tumors. | Cytotoxicity is much lower under hypoxic conditions. nih.govnih.gov This resistance may limit its utility against solid tumors and necessitates strategies to target hypoxic cells. nih.gov |

Opportunities in this compound Drug Development

Despite the challenges, the potent nature of this compound offers unique opportunities, primarily centered on targeted delivery strategies that concentrate its cytotoxic effects on tumor tissue while sparing healthy cells.

Antibody-Drug Conjugates (ADCs) : The foremost opportunity lies in utilizing this compound as a payload for antibody-drug conjugates. nih.govmybiosource.comprobechem.com ADCs are a class of targeted therapies where a highly potent cytotoxic agent is linked to a monoclonal antibody. This antibody is designed to bind to a specific antigen present on the surface of cancer cells, thereby delivering the payload directly to the tumor. researchgate.net The extreme potency of this compound is highly advantageous in this context, as even a small number of molecules delivered to a cancer cell can be lethal. srce.hr This approach mitigates the systemic toxicity associated with the free drug and expands its therapeutic window. researchgate.netnih.gov The enediyne calicheamicin, which is structurally related to this compound, has already been successfully used as a payload in FDA-approved ADCs, demonstrating the clinical potential of this strategy. researchgate.netebrary.net

Novel Delivery and Triggering Systems : Research into novel delivery systems beyond full monoclonal antibodies, such as smaller antibody fragments or other targeting moieties, could improve tumor penetration. researchgate.nettandfonline.com Furthermore, designing new enediyne analogues with modified triggering mechanisms that are activated specifically by factors within the tumor microenvironment (e.g., specific enzymes or pH levels) represents a significant area of opportunity. srce.hrtandfonline.com

Biosynthetic Engineering : Advances in understanding the biosynthesis of enediyne natural products open the door to genetically engineering the producing microorganisms. researchgate.net This could lead to improved production yields and the creation of novel analogues with more favorable properties, such as increased stability or activity in hypoxic conditions. researchgate.net

The table below outlines the primary opportunities for advancing this compound in drug development.

Table 2: Opportunities in this compound Drug Development

Opportunity Description Key Research Findings
Antibody-Drug Conjugates (ADCs) Using this compound as a highly potent payload for ADCs allows for targeted delivery to cancer cells, minimizing systemic toxicity. This compound is considered an ADC payload due to its ability to act as an enediyne antitumor antibiotic that causes DNA strand scission. mybiosource.comprobechem.com Its high potency is ideal for ADCs, where selective delivery is key. researchgate.netnih.gov
Novel Delivery Systems Development of new carriers and targeting ligands to improve drug delivery and specificity. Enediynes can be attached to various molecules that interact with DNA, ensuring delivery to the site of action. srce.hr This includes exploring conjugates with molecules other than full antibodies. tandfonline.com
Advanced Synthetic & Biosynthetic Methods Improving synthetic routes and using biosynthetic engineering to create more stable and effective analogues and increase production yields. There are three main approaches in designing new enediyne compounds: improving the "warhead," increasing selectivity, and controlling activation. srce.hr Advances in biosynthesis may help overcome supply bottlenecks. researchgate.net

| Overcoming Hypoxia | Investigating strategies to counteract hypoxic resistance, such as combination therapies or developing analogues active in low-oxygen conditions. | While a challenge, understanding the mechanism of hypoxic resistance could lead to the development of strategies to eliminate these resistant cells, potentially through combination therapies. nih.govnih.gov |

Q & A

Basic: What are the defining structural features of Esperamicin A1, and how do they influence its biological activity?

This compound is an enediyne antibiotic characterized by a core bicyclic structure with aryl (Ar) and isopropyl (CHMe₂) substituents at R3, as shown in comparative structural tables . Key functional groups include a carbohydrate moiety critical for DNA intercalation and a reactive enediyne warhead responsible for DNA cleavage. To confirm structural identity, researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on aromatic proton signals (δ 6.5–8.0 ppm) and methyl/isopropyl groups in 13C^{13}\text{C} spectra. Modifications to R3 (e.g., replacing CHMe₂ with Et or Me) reduce DNA-binding efficacy, highlighting the role of steric bulk in target recognition .

Advanced: What experimental strategies address contradictions in reported binding affinities (Kd) of this compound across studies?

Discrepancies in Kd values (e.g., 1.2 × 10⁻⁴ M⁻¹ vs. lower values in other studies) may arise from assay conditions (e.g., buffer ionic strength, temperature) or methodological differences in kinetic measurements . To resolve this, researchers should:

  • Standardize assays : Use surface plasmon resonance (SPR) with immobilized DNA under controlled pH (7.4) and salt concentrations (150 mM NaCl).
  • Validate via orthogonal methods : Compare isothermal titration calorimetry (ITC) with SPR to confirm enthalpy-driven binding.
  • Replicate under identical conditions : Control for variables like this compound purity (≥95% by HPLC) and DNA topology (supercoiled vs. linear) .

Basic: How can researchers determine the mechanism of this compound-induced DNA damage in vitro?

A three-step methodology is recommended:

DNA intercalation : Use ethidium bromide displacement assays monitored via fluorescence quenching.

Radical generation : Detect hydroxyl radicals via electron paramagnetic resonance (EPR) with spin traps like DMPO.

Strand break analysis : Employ agarose gel electrophoresis to visualize linearized plasmid DNA after exposure to this compound (0.1–10 µM, 1 hr incubation) .

Advanced: What synthetic challenges arise in producing this compound analogs, and how can they be mitigated?

The synthesis of this compound’s carbohydrate fragment involves multistep regioselective reactions, including esterification and halogenation, which often yield <50% purity . Optimization strategies include:

  • Protecting group optimization : Use tert-butyldimethylsilyl (TBS) groups to stabilize intermediates.
  • Catalytic asymmetric reduction : Employ chiral catalysts (e.g., BINAP-Ru) for stereocontrol.
  • HPLC purification : Utilize C18 columns with acetonitrile/water gradients to isolate analogs .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound toxicity?

  • Cell viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression.
  • Genotoxicity screening : Perform comet assays to detect single-strand breaks in treated cells (24–48 hr exposure).
  • Off-target effects : Monitor lactate dehydrogenase (LDH) release to assess membrane integrity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic index?

Systematic SAR approaches include:

  • Substituent variation : Synthesize analogs with R3 modifications (e.g., Et, Me) and compare DNA cleavage efficacy via gel electrophoresis .
  • Pharmacokinetic profiling : Assess plasma stability (37°C, 1–24 hr) and hepatic microsomal metabolism.
  • In vivo efficacy : Use xenograft models to correlate structural changes with tumor growth inhibition and toxicity (e.g., body weight loss, hematological parameters) .

Basic: What analytical techniques validate this compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24–72 hr.
  • Circular dichroism (CD) : Track conformational changes in the enediyne core.
  • UV-Vis spectroscopy : Detect shifts in λmax (260–280 nm) indicative of structural breakdown .

Advanced: How do researchers reconcile conflicting data on this compound’s redox activation pathways?

Contradictory reports on Fe²⁺-vs. glutathione-dependent activation require:

  • Redox environment modulation : Compare DNA cleavage in hypoxic (1% O₂) vs. normoxic conditions.
  • Radical scavenger studies : Use TEMPO or catalase to identify reactive oxygen species (ROS) involved.
  • Kinetic isotope effects (KIE) : Assess deuterium incorporation in DNA adducts to distinguish radical pathways .

Basic: What criteria define a rigorous research question for studying this compound’s biosynthesis?

Apply the FINER framework:

  • Feasible : Access to gene clusters (e.g., from Streptomyces) and heterologous expression systems.
  • Novel : Investigate uncharacterized tailoring enzymes in the esperamicin pathway.
  • Ethical : Adhere to biosafety protocols for handling engineered strains .

Advanced: What methodologies improve reproducibility in this compound bioactivity assays?

  • Standardized positive controls : Include calicheamicin (10 nM) as a reference enediyne.
  • Inter-laboratory validation : Share protocols via platforms like Protocols.io , emphasizing DNA concentration (µg/µL) and incubation times.
  • Data transparency : Report raw kinetic data (e.g., reaction rates vs. concentration) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.